molecular formula C7H12O B3058952 Ethanol, 2-cyclopentylidene- CAS No. 931-43-1

Ethanol, 2-cyclopentylidene-

Cat. No.: B3058952
CAS No.: 931-43-1
M. Wt: 112.17 g/mol
InChI Key: QVJQOGBUMUORJZ-UHFFFAOYSA-N
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Description

Ethanol, 2-cyclopentylidene- is an organic compound with the molecular formula C7H12O It is characterized by the presence of a cyclopentylidene group attached to an ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-cyclopentylidene- typically involves the reaction of cyclopentanone with ethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the formation of the cyclopentylidene group.

Industrial Production Methods: Industrial production of ethanol, 2-cyclopentylidene- may involve large-scale catalytic processes. These processes utilize metal catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-cyclopentylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in ethanol, 2-cyclopentylidene- can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Halogenated cyclopentylidene compounds.

Scientific Research Applications

Ethanol, 2-cyclopentylidene- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethanol, 2-cyclopentylidene- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentanone: Shares the cyclopentylidene group but lacks the ethanol moiety.

    Cyclopentanol: Contains a hydroxyl group attached to a cyclopentane ring.

    Cyclopentylidene derivatives: Various derivatives with different functional groups attached to the cyclopentylidene ring.

Uniqueness: Ethanol, 2-cyclopentylidene- is unique due to the combination of the cyclopentylidene group and the ethanol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopentylideneethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJQOGBUMUORJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CCO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483376
Record name 2-cyclopentylidene ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-43-1
Record name 2-cyclopentylidene ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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